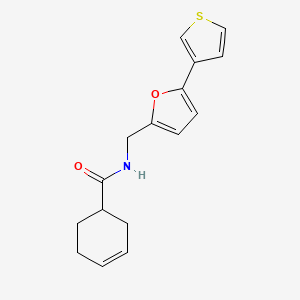

N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclohex-3-enecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

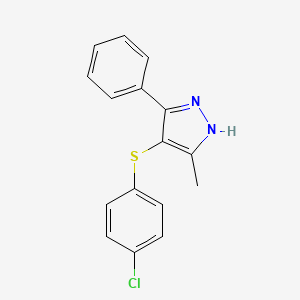

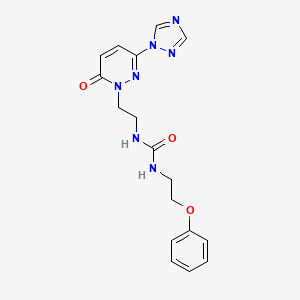

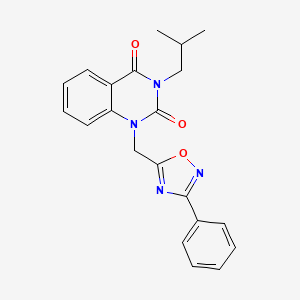

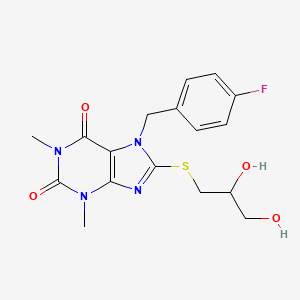

“N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclohex-3-enecarboxamide” is a chemical compound with the molecular formula C16H17NO2S and a molecular weight of 287.38. This compound belongs to the class of organic compounds known as aralkylamines, which are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group . It has diverse applications due to its unique structure, allowing for its use in various scientific research areas, such as organic electronics, material science, and pharmaceutical studies.

Synthesis Analysis

The synthesis of thiophene derivatives, such as “N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclohex-3-enecarboxamide”, has been a topic of interest in recent years . Thiophene-based analogs have been synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical and significant synthetic method to thiophene derivatives .Molecular Structure Analysis

The molecular structure of “N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclohex-3-enecarboxamide” is defined by its molecular formula C16H17NO2S. Further analysis of the molecular structure would require more specific data or computational modeling .Applications De Recherche Scientifique

Antibacterial Activity

Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have explored furan-containing compounds as potential antibacterial agents. These compounds exhibit activity against both gram-positive and gram-negative bacteria. By incorporating the furan nucleus, medicinal chemists aim to create more effective and secure antimicrobial agents to combat microbial resistance .

Fungicidal Properties

Beyond antibacterial effects, furan derivatives have also demonstrated fungicidal activity. Researchers have synthesized compounds containing furan scaffolds and evaluated their effectiveness against various fungal pathogens. Notably, some derivatives exhibit excellent fungicidal activity against diseases like cucumber downy mildew .

Electrochromic Devices (ECDs)

Interestingly, the synthesis of new 2,5-di(thiophen-2-yl)furan-3-carbonitrile derivatives has implications beyond biology. These compounds have been investigated for their suitability in electrochromic devices (ECDs). Their stability, fast response time, and optical contrast make them promising candidates for ECD applications .

Cytotoxic Effects

Theoretical and molecular mechanistic studies have explored the cytotoxic effects of novel chalcones containing furan moieties. These compounds were tested against lung carcinoma cells, revealing varying levels of cytotoxicity. Such investigations contribute to our understanding of furan-based compounds in cancer research .

Thiophene Derivatives

While not directly related to the compound , recent strategies in the synthesis of thiophene derivatives provide valuable insights. Researchers have explored the impact of different sulfur reagents on reaction selectivity, leading to the formation of trisubstituted thiophenes. These findings contribute to the broader field of heterocyclic chemistry .

Other Therapeutic Applications

Beyond the mentioned fields, furan derivatives have been investigated for their anti-ulcer, diuretic, muscle relaxant, and anti-inflammatory properties. Additionally, they show promise in areas such as anti-anxiety, anti-parkinsonian, and anticancer treatments. The versatility of furan-containing compounds continues to inspire scientific exploration .

Orientations Futures

Thiophene derivatives, such as “N-((5-(thiophen-3-yl)furan-2-yl)methyl)cyclohex-3-enecarboxamide”, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the study of this compound could involve further exploration of its biological activity and potential applications in various fields such as organic electronics, material science, and pharmaceutical studies.

Propriétés

IUPAC Name |

N-[(5-thiophen-3-ylfuran-2-yl)methyl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c18-16(12-4-2-1-3-5-12)17-10-14-6-7-15(19-14)13-8-9-20-11-13/h1-2,6-9,11-12H,3-5,10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNPYJWSYNVLIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCC2=CC=C(O2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2526312.png)

![2-chloro-N-[1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2526314.png)

![4-{2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetyl}morpholine-3-carbonitrile](/img/structure/B2526316.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2526317.png)

![N-Cyclopropyl-N-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2526332.png)

![7-Chloro-N-{3-[(diethylamino)methyl]phenyl}quinolin-4-amine dihydrochloride](/img/structure/B2526334.png)

![(3,3-Difluorocyclobutyl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2526335.png)